
Pyrrolidine-3-carboxylic acid
Overview
Description
Pyrrolidine-3-carboxylic acid (β-Proline) is a cyclic secondary amine with a carboxylic acid group at the 3-position of the pyrrolidine ring. The compound’s stereochemistry (e.g., (3R)- or (3S)-enantiomers) strongly influences its biological and catalytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidine-3-carboxylic acid can be synthesized via several methods. One classical approach involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another method includes the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes, yielding highly enantiomerically enriched derivatives .
Industrial Production Methods: Industrial production of this compound often involves the use of organocatalytic enantioselective reactions. These methods are efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives such as ketones, aldehydes, alcohols, amines, and substituted pyrrolidines .
Scientific Research Applications
Pharmaceutical Applications
Pyrrolidine-3-carboxylic acid has shown significant potential in the development of therapeutic agents for various neurological and psychiatric disorders.
1.1 Neuroprotective Effects
Research indicates that this compound derivatives exhibit protective effects against convulsions and neurodegenerative disorders. These compounds have been studied for their efficacy in treating conditions such as:
1.2 Analgesic Properties
Studies have demonstrated that this compound can act as an analgesic agent. For instance, in animal models, it was found to significantly reduce pain sensitivity in conditions induced by carrageenan, suggesting its potential use in treating inflammatory pain .
1.3 Endothelin Receptor Antagonism
this compound derivatives have been identified as potent antagonists of the endothelin receptor, particularly the ETA subtype. These compounds exhibit high selectivity and affinity, which may lead to new treatments for cardiovascular diseases .
Synthetic Applications
This compound serves as a valuable building block in organic synthesis, particularly in the preparation of complex molecules.
2.1 Organocatalysis
The compound has been effectively utilized as a catalyst in enantioselective reactions, such as the anti-Mannich reaction. It facilitates the formation of chiral products with high stereoselectivity, which is crucial in pharmaceutical synthesis .
2.2 Synthesis of β-Amino Acids
this compound can be transformed into various β-amino acids through asymmetric synthesis methods. This application is vital for developing new drugs with improved pharmacological profiles .
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of branched alkyl pyrrolidine-3-carboxylic acids in geriatric patients suffering from cognitive decline. The results indicated significant improvements in cognitive functions and reduced incidence of fainting attacks .
Case Study 2: Pain Management
In a controlled experiment involving Sprague-Dawley rats, this compound was administered to assess its analgesic properties against carrageenan-induced hyperalgesia. The compound demonstrated a maximum possible effect percentage of 53% within one hour post-administration, highlighting its potential for pain management .
Data Tables
Mechanism of Action
The mechanism of action of pyrrolidine-3-carboxylic acid and its derivatives involves binding to specific molecular targets and modulating biological pathways. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The stereochemistry of the pyrrolidine ring plays a crucial role in determining the binding affinity and selectivity towards target proteins .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolidine-3-Carboxylic Acid Derivatives
Key Findings :
Ring Size and Bioactivity :
- This compound derivatives generally outperform piperidine analogs (e.g., piperidine-3-carboxylic acid) in receptor binding and catalytic applications. The smaller pyrrolidine ring imposes greater conformational rigidity, enhancing target engagement .
- Example: A-127722 (pyrrolidine-based) shows 1,000-fold ET(A)/ET(B) selectivity, whereas piperidine-based hybrids lack comparable potency .
Substituent Effects: Electron-Withdrawing Groups: Fluorine substitution at the N-alkyl chain (e.g., in endothelin antagonists) improves metabolic stability and binding affinity (IC₅₀ = 0.16 nM for phosphoinositol hydrolysis) . Arylalkyl Groups: 4-Alkoxybenzyl substituents in anticonvulsant derivatives enhance lipophilicity, improving blood-brain barrier penetration .
Catalytic Efficiency :
- The 3-carboxylic acid group in pyrrolidine derivatives is critical for enantioselectivity. For example, (3R)-pyrrolidine-3-carboxylic acid achieves >99% ee in anti-Mannich reactions, while proline (2-carboxylic acid) exhibits lower stereocontrol .
Table 2: Physicochemical Properties
Conflicting Evidence :
- Fluorine Substitution : While fluorine enhances ET(A) antagonist binding , it fails to improve activity in benzhydrylpiperazine-based sulfonamides, suggesting context-dependent effects .
- Stereochemical Errors : Initial misassignment of (3S,5R)-5-methylthis compound underscores the necessity of X-ray validation for structure-activity studies .
Biological Activity
Pyrrolidine-3-carboxylic acid (P3CA) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
1. Overview of this compound
This compound is a cyclic amino acid that has been studied for its role in various biological processes. Its derivatives have shown promise in medicinal chemistry, particularly in the development of drugs targeting specific receptors.
2. Synthesis of this compound Derivatives
The synthesis of P3CA derivatives often involves asymmetric Michael addition reactions. For example, highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids can be synthesized using organocatalytic methods, achieving yields with high enantiomeric excess (ee) .
Table 1: Synthesis Methods and Yields
Compound | Synthesis Method | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
5-Methyl-P3CA | Organocatalytic Michael addition | 97 | 97 |
Various Derivatives | Asymmetric synthesis via enones | Varies | Varies |
3.1 Antimicrobial Activity
Recent studies have demonstrated that certain derivatives of P3CA exhibit antimicrobial properties against Gram-positive bacteria. Compounds were screened against multidrug-resistant pathogens using broth microdilution techniques, with varying results based on structural modifications .
Case Study: Antimicrobial Efficacy
In a study involving several P3CA derivatives:
- Compound 1a showed no antibacterial activity (MIC > 128 µg/mL).
- Compound 1b demonstrated significant activity with an MIC of 32 µg/mL against resistant strains.
Table 2: Antimicrobial Activity of P3CA Derivatives
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
1a | >128 | No activity |
1b | 32 | Gram-positive pathogens |
3.2 Anticancer Activity
P3CA and its derivatives have been investigated for their anticancer potential, particularly against non-small cell lung adenocarcinoma (A549 cells). Structure-activity relationship studies revealed that certain substitutions significantly enhance anticancer activity .
Case Study: Anticancer Activity
In vitro tests showed:
- Compound with 3,5-dichloro substitution reduced A549 viability to 21.2% compared to untreated controls.
- Control drug (Cisplatin) reduced viability to 63.4% , indicating the efficacy of the P3CA derivative.
Table 3: Anticancer Efficacy of P3CA Derivatives
Compound | A549 Viability (%) | Significance (p-value) |
---|---|---|
Control (Cisplatin) | 63.4 | <0.05 |
Compound with R=H | 63.4 | <0.05 |
Compound with R=Cl | 21.2 | <0.001 |
4. Endothelin Receptor Antagonism
This compound derivatives have also been characterized as potent endothelin receptor antagonists, specifically targeting the ETA receptor with high affinity and selectivity .
Example Findings
- ABT-627 , a notable derivative, binds to the ETA receptor with a Ki of 0.034 nM , demonstrating a 2000-fold selectivity over the ETB receptor.
- Modifications in alkyl groups and aromatic substitutions significantly influence receptor binding affinity and selectivity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing pyrrolidine-3-carboxylic acid derivatives with high enantiomeric purity?
Asymmetric hydrogenation and enzymatic resolution are key methods. For example, asymmetric Michael addition reactions using carboxylate-substituted enones enable stereoselective synthesis of this compound derivatives, achieving enantiomeric excess (ee) >95% under optimized conditions (e.g., chiral catalysts like Rhodium-BINAP complexes) . Enzymatic resolutions using lipases or esterases can separate racemic mixtures by selectively hydrolyzing one enantiomer .
Q. How do stereochemical variations (e.g., (R)- vs. (S)-enantiomers) influence the biological activity of this compound derivatives?
The (R)-enantiomer of this compound exhibits distinct interactions with biological targets compared to the (S)-form. For instance, (R)-pyrrolidine-3-carboxylic acid binds more effectively to neurotransmitter receptors due to its spatial compatibility with active sites, while the (S)-enantiomer may show reduced affinity or antagonistic effects . Stereochemistry also impacts metabolic stability; fluorinated derivatives of the (R)-enantiomer demonstrate enhanced oral bioavailability in pharmacokinetic studies .
Q. What are the optimal storage conditions for this compound to ensure long-term stability?
Store the compound in powder form at -20°C for up to 3 years or at 4°C for 2 years. Solutions dissolved in polar solvents (e.g., DMSO or water) should be aliquoted and stored at -80°C for 6 months or -20°C for 1 month to prevent hydrolysis or racemization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives as endothelin receptor antagonists?
Key modifications include:
- Side-chain engineering : Replacing dibutylaminoacetamide with diphenylmethylaminoacetamide increases ET(B) receptor selectivity by >27,000-fold. Ortho-alkylation of phenyl rings further enhances binding affinity (Ki < 0.1 nM) .
- Core modifications : Substituting the pyrrolidine core with dihydrobenzofuran improves metabolic stability and oral bioavailability (F = 24% in rats) .
- Fluorination : Adding fluorine atoms at strategic positions reduces CYP450-mediated degradation, extending half-life in vivo .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?
Discrepancies often arise from stereochemical impurities or assay variability. Mitigation approaches include:
- Chiral HPLC validation : Confirm enantiomeric purity (>99%) before biological testing .
- Standardized assays : Use cell lines with stable receptor overexpression (e.g., HEK-293 ET(B)) to minimize variability in IC50 measurements .
- Metabolic profiling : Compare hepatic microsomal stability across species (e.g., rat vs. human) to identify species-specific degradation pathways .
Q. How does the incorporation of this compound into molecularly imprinted polymers (MIPs) enhance analytical detection limits?
this compound serves as a dummy template in MIP synthesis. Its structural similarity to target analytes (e.g., pyrraline in food samples) creates selective binding cavities, improving detection limits to 0.1 ng/mL in HPLC-MS workflows. Core-shell MIPs coated on metal-organic frameworks (MOFs) further increase surface area and binding capacity .
Q. Methodological Considerations
Q. What analytical techniques are critical for characterizing this compound derivatives?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry and stereochemistry. For example, coupling constants (J) between H-2 and H-3 protons distinguish cis/trans isomers .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid derivatives .
- Chiral chromatography : Essential for quantifying enantiomeric excess using columns like Chiralpak AD-H .
Q. How can researchers address solubility challenges in in vitro assays involving this compound?
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound solubility without inducing cytotoxicity .
- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester hydrochloride) improves membrane permeability, with enzymatic cleavage restoring the active form intracellularly .
Q. Data Contradiction Analysis
Q. Why do some studies report conflicting results on the enzymatic inhibition potency of this compound analogs?
Variations in assay conditions (e.g., pH, ionic strength) significantly impact ionization of the carboxylic acid group, altering binding kinetics. For example, at pH 7.4, the deprotonated form dominates, enhancing interactions with cationic enzyme active sites. Additionally, impurities in early synthetic batches (e.g., residual Pd catalysts) may artifactually inhibit enzymes .
Properties
IUPAC Name |
pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-1-2-6-3-4/h4,6H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEIBKXSIXOLOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20900992 | |
Record name | NoName_39 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20900992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59378-87-9 | |
Record name | beta-Proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059378879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyrrolidine carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PYRROLIDINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ9918NB1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.